Cycloheptadecane
Description
Structure
2D Structure
Properties
CAS No. |
295-97-6 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
cycloheptadecane |
InChI |
InChI=1S/C17H34/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-17H2 |
InChI Key |
SUAZRRTWDATHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptadecane can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of long-chain hydrocarbons under specific conditions to form the cycloalkane ring. This can be achieved through intramolecular reactions where a linear precursor undergoes cyclization.
Reduction of Cycloheptadecene: Another method involves the reduction of cycloheptadecene using hydrogenation catalysts to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the cyclization process. Catalysts such as platinum or palladium are often employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Cycloheptadecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cycloheptadecanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons or other reduced forms. Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where chlorine or bromine atoms replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum or palladium catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Cycloheptadecanone, cycloheptadecanol
Reduction: Smaller hydrocarbons
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Cycloheptadecane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the conformational analysis of large ring cycloalkanes. Its unique structure provides insights into the behavior of large ring systems.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of cycloheptadecane in various applications depends on its chemical properties and interactions with other molecules. For example:
In oxidation reactions: this compound undergoes electron transfer processes where it donates electrons to the oxidizing agent, resulting in the formation of oxygenated products.
In biological systems: this compound may interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.
Comparison with Similar Compounds
Comparison with Similar Cycloalkanes
Conformational Flexibility and Strain
Cycloheptadecane’s conformational behavior contrasts sharply with smaller and even-membered macrocycles:
Key Observations :
- Odd vs. Even Rings : Odd-membered rings like this compound lack symmetry-driven stabilization, leading to a higher density of conformers compared to even-membered homologs (e.g., cyclohexadecane vs. This compound) .
- Strain Energy: this compound’s negative strain energy (-3.1 kcal/mol) suggests greater stability than hypothetical "strain-free" models, a phenomenon attributed to favorable van der Waals interactions in its folded conformers .
NMR Spectral Complexity
This compound’s ¹³C-NMR spectrum in CHCl₃ (298 K) requires ensemble averaging over 168 solution-phase conformers to match experimental trends . In contrast, smaller rings (e.g., cyclododecane) exhibit simpler spectra due to fewer populated conformers. For example:
- This compound : 17 distinct ¹³C signals predicted without averaging; experimental shifts extrapolated from cyclohexadecane and cyclooctadecane due to lack of direct data .
- Cyclooctadecane : Symmetry reduces signal splitting, resulting in fewer resolvable peaks .
Role in Computational Chemistry
This compound serves as a rigorous test case for conformational search algorithms:
Q & A
Q. What experimental protocols are recommended for synthesizing and purifying cycloheptadecane with high yield and purity?
this compound synthesis typically involves macrocyclic ketone reduction or ring-closing metathesis. Purification requires iterative column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to isolate isomers. Characterization via H/C NMR and GC-MS is critical to confirm purity and structural integrity .
Q. How do thermodynamic properties (e.g., melting point, solubility) of this compound vary across isomers, and what methods best characterize these differences?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard for measuring phase transitions. Solubility profiles in nonpolar solvents (e.g., hexane, chloroform) can be quantified via UV-Vis spectroscopy. Isomeric differences arise from conformational flexibility, requiring comparative studies across purified samples .
Q. What spectroscopic techniques are most effective for distinguishing this compound conformers in solution?
High-field H NMR (≥500 MHz) with NOESY/ROESY experiments detects through-space interactions to identify chair, boat, or twist-boat conformers. Computational NMR chemical shift predictions (e.g., DFT) validate experimental assignments .
Advanced Research Questions
Q. How can conformational search algorithms (e.g., Saunders’ benchmark) resolve discrepancies between computational and experimental energy rankings for this compound?
Deterministic search algorithms (e.g., depth-first traversal with MM2/MM3 force fields) systematically explore torsional angles to map low-energy conformers. Discrepancies often stem from solvent effects omitted in vacuum calculations; implicit solvent models (e.g., COSMO) or molecular dynamics (MD) simulations in explicit solvents improve alignment with experimental data .
Q. What strategies address contradictions in this compound’s crystallographic vs. computational structural data?
Single-crystal X-ray diffraction provides definitive geometries but may favor solid-state packing effects. Hybrid approaches—combining MD simulations (AMBER/OPLS) with free-energy perturbation—reconcile differences by accounting for environmental influences. Statistical clustering of MD trajectories identifies dominant solution-phase conformers .
Q. How do potential energy smoothing (PSS) methods enhance global optimization for this compound’s conformational landscape?
PSS methods (e.g., diffusion equation method) deform the potential energy surface (PES) to merge local minima, enabling efficient traversal of high-energy barriers. Post-smoothing local search (LS) corrects for energy-crossing artifacts, improving identification of the global minimum. Benchmarking against Saunders’ data shows a 40% reduction in computational cost .
Q. What frameworks (e.g., FINER criteria) ensure rigorous design of studies investigating this compound’s host-guest chemistry?
Apply the FINER framework:
- Feasibility : Use NMR titration or isothermal titration calorimetry (ITC) to quantify binding constants.
- Novelty : Target understudied macrocycle-substrate pairs (e.g., fullerene encapsulation).
- Ethical : Avoid biological systems unless toxicity profiles are established.
- Relevance : Align with supramolecular chemistry’s focus on selective molecular recognition .
Q. How can systematic reviews resolve conflicting evidence on this compound’s stability under oxidative conditions?
Adopt PRISMA guidelines:
- Search strategy : Combine terms like “this compound degradation” and “oxidative stability” across SciFinder, PubMed, and Web of Science.
- Analysis : Meta-regression of Arrhenius parameters (activation energy, pre-exponential factors) from kinetic studies.
- Bias mitigation : Exclude industry-funded studies lacking raw DSC/TGA datasets .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing this compound’s structure-activity relationships (SAR) in catalytic applications?
Multivariate regression (PLS or PCA) correlates steric/electronic descriptors (e.g., Taft parameters, Hammett constants) with catalytic turnover. Cross-validation (k-fold) prevents overfitting, while bootstrap resampling quantifies uncertainty in descriptor weights .
Q. How should researchers document this compound synthesis for reproducibility in peer-reviewed publications?
Follow Beilstein Journal guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
